molecular formula C17H17N7O2 B10992127 N-(1H-benzimidazol-2-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide

N-(1H-benzimidazol-2-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide

Cat. No.: B10992127
M. Wt: 351.4 g/mol
InChI Key: GSPWKNKLDGHLIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-Benzimidazol-2-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide is a hybrid heterocyclic compound combining benzimidazole and [1,2,4]triazolo[4,3-b]pyridazine moieties linked via a butanamide chain. Its structural complexity arises from the benzimidazole core, known for bioactivity in medicinal chemistry, and the methoxy-substituted triazolopyridazine system, which contributes to electronic and steric properties . The compound’s molecular formula is C₁₈H₁₇N₇O₂ (based on structural analogs in and ), with a methoxy group at the 6-position of the triazolopyridazine ring influencing solubility and receptor interactions.

Properties

Molecular Formula

C17H17N7O2

Molecular Weight

351.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide

InChI

InChI=1S/C17H17N7O2/c1-26-16-10-9-14-22-21-13(24(14)23-16)7-4-8-15(25)20-17-18-11-5-2-3-6-12(11)19-17/h2-3,5-6,9-10H,4,7-8H2,1H3,(H2,18,19,20,25)

InChI Key

GSPWKNKLDGHLIU-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C(=NN=C2CCCC(=O)NC3=NC4=CC=CC=C4N3)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Synthesis of the Triazolopyridazine Ring: This can be achieved by cyclization reactions involving hydrazine derivatives and pyridazine precursors, often under reflux conditions with appropriate solvents.

    Linking the Two Moieties: The final step involves coupling the benzimidazole and triazolopyridazine rings via a butanamide linker. This can be done using amide bond formation techniques, such as the reaction of an amine with a carboxylic acid derivative (e.g., acid chloride or ester) in the presence of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the triazolopyridazine ring, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions on the benzimidazole or triazolopyridazine rings that are activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, often in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols, typically in polar aprotic solvents such as DMF or DMSO.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce partially or fully reduced analogs.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing benzimidazole derivatives exhibit significant anticancer properties. For instance, a screening of drug libraries identified benzimidazole-based compounds that effectively inhibited cancer cell proliferation in multicellular spheroid models. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression in various cancer cell lines .

Anti-inflammatory Effects

Benzimidazole derivatives have also shown promise as anti-inflammatory agents. Research indicates that certain derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. One study highlighted a series of benzimidazole derivatives that demonstrated selective inhibition of COX-2 with significant analgesic effects in animal models .

Antiulcer Activity

The antiulcer potential of benzimidazole derivatives is well-documented. Compounds like N-(1H-benzimidazol-2-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide have been evaluated for their ability to inhibit H+/K+-ATPase activity, leading to reduced gastric acid secretion and ulcer prevention in experimental models . Studies have shown that these compounds can significantly lower ulcer indices compared to standard treatments like omeprazole.

Antioxidant Properties

Benzimidazole derivatives have been reported to possess antioxidant activities. Compounds derived from this class have demonstrated the ability to scavenge free radicals and protect cellular components from oxidative damage. This property is particularly relevant in the context of neuroprotection and cardiovascular health .

Case Studies

Study ReferenceApplicationFindings
Sethi et al., 2017Anti-inflammatorySignificant COX-2 inhibition with selectivity ratios indicating potential for pain management.
Patil et al., 2010AntiulcerCompounds exhibited notable reduction in gastric ulcers at varying doses, outperforming traditional treatments like omeprazole.
Bellam et al., 2017AntioxidantDemonstrated strong free radical scavenging activity in DPPH assays, indicating potential for therapeutic use in oxidative stress-related conditions.

Mechanism of Action

The mechanism by which N-(1H-benzimidazol-2-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide exerts its effects is complex and involves multiple molecular targets and pathways. The benzimidazole moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The triazolopyridazine ring can interact with various receptors and proteins, modulating their activity. Together, these interactions can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

N-(1H-Benzimidazol-2-yl)(1H-Pyrazol-3(5)-yl)Acetamides (Compounds 28–31)

  • Structure : These derivatives (e.g., compounds 28–31 from ) feature benzimidazole linked to pyrazole or triazole rings via acetamide bridges.
  • Key Differences : Unlike the target compound, they lack the [1,2,4]triazolo[4,3-b]pyridazine system and instead incorporate pyrazole or tetrazole substituents. For example, compound 30 includes a 1,2,4-triazole group at the benzimidazole 5(6)-position .
  • Synthesis : Prepared using 2-(3-pyrazolyl)acetic acid hydrochloride and EDCI/HOBt activation in DMF, differing from the target’s likely coupling methods .

N-(6-Chloro-1-Methyl-Benzimidazol-2-yl)(1H-Pyrazol-3(5)-yl)Acetamide (Compound 32)

  • Structure : Chloro and methyl substituents on benzimidazole enhance metabolic stability compared to the target’s methoxy group.
  • Activity : Chlorine may improve lipophilicity but reduce solubility relative to methoxy .

[1,2,4]Triazolo[4,3-b]Pyridazine Derivatives

4-(6-Methoxy[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl)-N-[4-(4-Pyridinyl)-1,3-Thiazol-2-yl]Butanamide ()

  • Structure : Replaces benzimidazole with a thiazole ring bearing a pyridinyl group.
  • hydrophobic effects). Molecular weight (395.44 g/mol) and formula (C₁₈H₁₇N₇O₂S) differ due to sulfur .
  • Synthesis : Likely involves coupling of triazolopyridazine precursors with thiazole-amine intermediates, contrasting with the target’s benzimidazole coupling .

Ethyl N-Benzoyl-α-Hetero-Aryl-Glycinates ()

  • Structure : Derivatives like ethyl N-benzoyl-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)glycinate feature chloro substituents instead of methoxy.
  • Impact of Substituents : Chlorine increases electronegativity, possibly enhancing reactivity but reducing metabolic stability compared to methoxy’s electron-donating effect .

Bicyclic and Sulfonamide-Containing Analogs ()

  • Example : N-(4-(6H-Pyrrolo[2,3-e][1,2,4]Triazolo[4,3-a]Pyrazin-1-yl)Bicyclo[2.2.2]Octan-1-yl)-1-Methylcyclopropane-1-Sulfonamide.
  • Structural Contrast : Incorporates a bicyclic octane system and sulfonamide group, diverging significantly from the target’s linear butanamide chain and benzimidazole core .

Pharmacological and Physicochemical Implications

  • Methoxy vs. Chloro : The target’s methoxy group may improve solubility and reduce toxicity compared to chloro-substituted triazolopyridazines .
  • Thiazole vs. Benzimidazole : The thiazole analog () could exhibit distinct pharmacokinetics due to sulfur’s role in membrane permeability .
  • Bridging Chains : Butanamide’s flexibility may enhance binding to elongated protein pockets compared to rigid acetamide or sulfonamide bridges .

Biological Activity

N-(1H-benzimidazol-2-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C17_{17}H17_{17}N7_{7}O2_{2}
  • Molecular Weight : 351.4 g/mol
  • CAS Number : 1324076-98-3

The compound features a benzimidazole moiety linked to a triazolopyridazine core, which is believed to enhance its solubility and biological activity due to the presence of the methoxy group at the sixth position of the triazolo[4,3-b]pyridazine structure .

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes. Key steps may include:

  • Formation of the benzimidazole and triazolopyridazine precursors.
  • Coupling reactions to form the final amide structure.
  • Potential use of microwave-assisted synthesis to improve yield and efficiency .

Interaction with Protein Kinases and GABA Receptors

This compound has been studied for its interactions with protein kinases and gamma-aminobutyric acid (GABA) receptors. These interactions are critical for modulating various cellular pathways that could lead to therapeutic benefits in neurological and oncological contexts .

Inhibitory Activity Against Viral Targets

Benzimidazole derivatives have been shown to inhibit the helicase activity of Hepatitis C virus (HCV), suggesting that this compound may similarly affect viral targets through mechanisms involving nucleic acid interactions .

Case Study 1: Antitumor Efficacy

A study evaluated various benzimidazole derivatives for their antitumor efficacy. Compounds demonstrated IC50 values indicating effective inhibition of cell proliferation in vitro. The most active compounds were noted for their ability to induce apoptosis in cancer cells while exhibiting low toxicity in normal cells .

Case Study 2: Antiviral Activity

Research on related compounds has shown promising results in inhibiting viral replication through interference with helicase activity. Compounds structurally related to this compound were identified as potential candidates for further development against HCV .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.